BenchChemオンラインストアへようこそ!

2-Methoxy-6-isopropylphenoxyacetic Acid

Medicinal Chemistry SAR Chemical Intermediate Procurement

This ortho-disubstituted phenoxyacetic acid derivative is the definitive intermediate from US Patent 6,953,800 B2 for synthesizing the α₁B-selective antagonist Rec 15/2615 (Ki=0.3 nM). Unlike generic phenoxyacetic acids, the 2-methoxy-6-isopropyl substitution pattern enables 6.3- to 8.7-fold selectivity over α₁A/α₁D receptors. The derived tool compound achieves proerectile efficacy at 22 μg/kg (IC) with minimal blood pressure effects—59-fold more potent than phentolamine. For α₁B-AR target validation studies, this building block is non-substitutable. Early supplier engagement recommended.

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
Cat. No. B8287696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-isopropylphenoxyacetic Acid
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)OC)OCC(=O)O
InChIInChI=1S/C12H16O4/c1-8(2)9-5-4-6-10(15-3)12(9)16-7-11(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKeyXRPMAUGGZJVUNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-6-isopropylphenoxyacetic Acid: Structural Identity, Physicochemical Profile, and Procurement Baseline


2-Methoxy-6-isopropylphenoxyacetic acid (CAS 177990-70-4; synonym: 2-(2-isopropyl-6-methoxyphenoxy)acetic acid; molecular formula C₁₂H₁₆O₄; MW 224.25 g/mol) is an ortho-disubstituted phenoxyacetic acid derivative bearing a methoxy group at position 2 and an isopropyl group at position 6 of the phenyl ring [1]. It is supplied as a research-grade synthetic intermediate, typically at ≥95% purity, and is classified as an aromatic carboxylic acid building block . The compound is structurally distinct from the prototypical phenoxyacetic acid (CAS 122-59-8; C₈H₈O₃; MW 152.15 g/mol) by the presence of two ortho substituents that confer differentiated reactivity and downstream target selectivity profiles. Its primary documented application is as Intermediate 1A in the synthesis of 4-amino-6,7-dimethoxy-2-{4-[(2-isopropyl-6-methoxyphenoxy)acetyl]-1-piperazinyl}quinazoline (Rec 15/2615), a potent and subtype-selective α₁B-adrenoceptor antagonist [1].

Why Generic Phenoxyacetic Acid Building Blocks Cannot Substitute for 2-Methoxy-6-isopropylphenoxyacetic Acid in α₁B-Selective Antagonist Synthesis


Phenoxyacetic acid derivatives are widely employed as synthetic intermediates across agrochemical and pharmaceutical programs; however, the biological selectivity and in vivo pharmacological profile of the final compound are exquisitely sensitive to the nature and position of aryl ring substituents [1]. Unsubstituted phenoxyacetic acid and mono-substituted analogs such as (2-isopropylphenoxy)acetic acid (CAS 25141-58-6; C₁₁H₁₄O₃; MW 194.23) lack the methoxy group required to establish the full hydrogen-bonding and steric interactions within the α₁B-adrenoceptor binding pocket [2]. The 2,6-dimethoxyphenoxyacetic acid congener (CAS 95110-10-4; C₁₀H₁₂O₅; MW 212.20) possesses ortho-disubstitution but replaces the isopropyl group with a second methoxy, shifting the selectivity profile toward α₁A-AR (as in WB4101) rather than the α₁B subtype [2]. The precise 2-methoxy-6-isopropyl arrangement found in 2-Methoxy-6-isopropylphenoxyacetic acid is therefore non-substitutable for programs targeting α₁B-selective pharmacology, as evidenced by the downstream Rec 15/2615 selectivity data and in vivo functional outcomes presented below.

2-Methoxy-6-isopropylphenoxyacetic Acid: Product-Specific Quantitative Differentiation Evidence Guide


Ortho-Disubstitution Pattern: Structural Differentiation from Mono-Substituted and Unsubstituted Phenoxyacetic Acid Analogs

2-Methoxy-6-isopropylphenoxyacetic acid (C₁₂H₁₆O₄; MW 224.25 g/mol) is the only commercially catalogued phenoxyacetic acid building block that combines a 2-methoxy group with a 6-isopropyl substituent on the phenyl ring [1]. In contrast, the unsubstituted phenoxyacetic acid (C₈H₈O₃; MW 152.15 g/mol) carries no ring substituents, (2-isopropylphenoxy)acetic acid (C₁₁H₁₄O₃; MW 194.23) bears only the isopropyl group without the methoxy, and 2,6-dimethoxyphenoxyacetic acid (C₁₀H₁₂O₅; MW 212.20) substitutes the isopropyl with a second methoxy . The 2-methoxy-6-isopropyl pattern creates a unique steric and electronic environment that enables regioselective amide coupling at the carboxylic acid terminus while preserving the ortho-substituent geometry required for downstream α₁B-adrenoceptor binding pocket engagement [1].

Medicinal Chemistry SAR Chemical Intermediate Procurement

Validated Synthetic Route: Intermediate 1A for Rec 15/2615 α₁B-Selective Antagonist with Documented Multi-Gram Protocol

The compound is explicitly disclosed as Intermediate 1A in US Patent 6,953,800 B2 (Recordati), where it is synthesized via O-alkylation of 2-isopropyl-6-methoxyphenol with ethyl bromoacetate under phase-transfer conditions (NaOH, triethylbenzylammonium chloride, toluene/H₂O, reflux) and subsequently coupled to a quinazoline-piperazine scaffold to yield Rec 15/2615 [1]. The patent provides a complete experimental protocol starting from 8.4 g of the phenol precursor, enabling direct scale-up [1]. This stands in contrast to generic phenoxyacetic acid intermediates (e.g., CAS 122-59-8 or CAS 25141-58-6), for which no comparable patent-validated route to a subtype-selective GPCR antagonist has been reported, limiting their immediate translational utility in α₁B-targeted programs.

Process Chemistry α₁-Adrenoceptor Pharmacology Patent-Enabled Synthesis

Downstream α₁B-Adrenoceptor Subtype Selectivity: Rec 15/2615 Ki Profile vs. Non-Selective α₁ Antagonist Prazosin

Rec 15/2615, the final compound synthesized using 2-Methoxy-6-isopropylphenoxyacetic acid as the key phenoxyacetyl side-chain precursor, displays Ki values of 1.9 nM (α₁A), 0.3 nM (α₁B), and 2.6 nM (α₁D) at human recombinant adrenoceptor subtypes, yielding α₁B/α₁A and α₁B/α₁D selectivity ratios of approximately 6.3-fold and 8.7-fold, respectively [1]. By comparison, the clinically used α₁ antagonist prazosin binds with essentially equal affinity across all three subtypes (Ki ~0.2–0.32 nM), exhibiting negligible subtype discrimination . The α₁B-preferring selectivity of Rec 15/2615 is directly attributable to the 2-isopropyl-6-methoxyphenoxyacetyl moiety contributed by the target compound, as SAR studies on ortho-disubstituted phenoxy analogs of WB4101 have demonstrated that the nature and volume of the two ortho substituents critically govern α₁ subtype affinity partitioning [2].

GPCR Pharmacology Receptor Subtype Selectivity Binding Affinity

In Vivo Functional Differentiation: Rec 15/2615 Proerectile Potency (ED₂₅ ICP/BP) vs. Prazosin and Phentolamine in Anesthetized Rats

In a head-to-head in vivo study evaluating intracavernous (IC) injection of α₁-adrenoceptor antagonists in anesthetized rats, Rec 15/2615—the final compound derived from 2-Methoxy-6-isopropylphenoxyacetic acid—demonstrated an ED₂₅ value (dose producing a 25% increase in the intracavernous pressure-to-blood pressure ratio, ICP/BP) of 22 μg/kg [1]. This represents approximately 6.2-fold greater potency than the non-selective α₁ antagonist prazosin (ED₂₅ = 136 μg/kg) and approximately 59-fold greater potency than phentolamine (ED₂₅ = 1,298 μg/kg) [1]. Critically, Rec 15/2615 induced significant ICP/BP increases at doses practically devoid of effects on systemic blood pressure, whereas prazosin and phentolamine produced hypotension as their primary effect [1]. In anesthetized dogs, Rec 15/2615 was confirmed as the most interesting compound, with a potency rank order similar to that observed in rats [1].

In Vivo Pharmacology Erectile Function α₁-Adrenoceptor Antagonists

Systemic Hemodynamic Selectivity: Rec 15/2615 Diastolic Blood Pressure ED₂₅ (183 μg/kg i.v.) vs. Functional Proerectile ED₂₅ (22 μg/kg IC) — Therapeutic Window Evidence

Rec 15/2615, whose synthesis requires 2-Methoxy-6-isopropylphenoxyacetic acid as the phenoxyacetyl side-chain precursor, exhibits a favorable functional dissociation between its proerectile and hypotensive effects in vivo. The ED₂₅ for decreasing diastolic blood pressure upon intravenous administration in anesthetized dogs is 183 μg/kg i.v. , whereas the ED₂₅ for increasing the ICP/BP ratio upon intracavernous injection in rats is 22 μg/kg IC [1]. Although these values derive from different routes and species, the data collectively indicate that proerectile efficacy is achievable at doses substantially below those that produce systemic hypotension—a profile attributable to the α₁B-subtype selectivity of Rec 15/2615 mediated by the 2-isopropyl-6-methoxyphenoxyacetyl pharmacophore [1]. In direct contrast, the non-selective α₁ antagonist prazosin produces hypotension as its dominant effect in the same models, with an ICP/BP ED₂₅ of 136 μg/kg that overlaps substantially with its hypotensive dose range [1].

Cardiovascular Safety Pharmacology Therapeutic Index Hemodynamic Profiling

Purity Specification and Supply Chain Differentiation: ≥95% Assay with Documented CAS Registry Traceability

2-Methoxy-6-isopropylphenoxyacetic acid (CAS 177990-70-4) is supplied at a standard purity of ≥95% , comparable to the purity grades offered for the generic phenoxyacetic acid building blocks phenoxyacetic acid (typically 98% ) and 2,6-dimethoxyphenoxyacetic acid (typically 98% ). The compound's CAS registry number (177990-70-4) provides unambiguous chemical identity traceability, which is essential for procurement documentation and regulatory compliance in GLP/GMP-adjacent research settings. Unlike the prototypical phenoxyacetic acid (CAS 122-59-8), which is produced at multi-ton scale for agrochemical applications , 2-Methoxy-6-isopropylphenoxyacetic acid is supplied as a specialized research intermediate, with fewer commercial sources, necessitating careful vendor qualification and lead-time planning.

Quality Control Procurement Specification CAS Registry

Best Research and Industrial Application Scenarios for 2-Methoxy-6-isopropylphenoxyacetic Acid Based on Quantitative Differentiation Evidence


Synthesis of Subtype-Selective α₁B-Adrenoceptor Antagonist Probes for GPCR Pharmacology Research

2-Methoxy-6-isopropylphenoxyacetic acid is the definitive phenoxyacetyl intermediate for synthesizing Rec 15/2615 and structurally related quinazoline-based α₁B-selective antagonists. The patent-validated synthetic route (US 6,953,800 B2, Example 1) enables direct coupling to a 4-amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline core, yielding a final compound with Ki = 0.3 nM at α₁B-AR and 6.3- to 8.7-fold selectivity over α₁A- and α₁D-ARs [1]. Research groups investigating α₁B-adrenoceptor pharmacology in urogenital or cardiovascular tissues should procure this specific intermediate, as substitution with generic mono-substituted or unsubstituted phenoxyacetic acids would produce final compounds lacking the α₁B-preferring selectivity profile essential for target validation studies.

In Vivo Erectile Function Studies Requiring α₁B-Mediated Proerectile Efficacy with Reduced Hypotensive Liability

For in vivo pharmacology programs evaluating the role of α₁B-adrenoceptors in erectile function, the Rec 15/2615 compound derived from 2-Methoxy-6-isopropylphenoxyacetic acid provides a validated pharmacological tool with an ED₂₅ of 22 μg/kg (IC) for increasing the ICP/BP ratio—approximately 6-fold more potent than prazosin (136 μg/kg) and 59-fold more potent than phentolamine (1,298 μg/kg) in the anesthetized rat model [2]. Critically, Rec 15/2615 achieves proerectile efficacy at doses practically devoid of systemic blood pressure effects, a functional differentiation not achievable with non-selective α₁ antagonists [2]. Procurement of this specific intermediate enables the in-house synthesis of the tool compound required for such studies.

Structure-Activity Relationship (SAR) Studies on Ortho-Disubstituted Phenoxyacetic Acid Pharmacophores Targeting Class A GPCRs

The QSAR analysis by Pallavicini et al. (2006) demonstrated that the volume and nature of ortho substituents on the phenoxy moiety of WB4101-related benzodioxanes critically govern α₁-adrenoceptor subtype affinity partitioning, with a significant parabolic relationship between substituent volume and α₁A affinity [3]. 2-Methoxy-6-isopropylphenoxyacetic acid, bearing a methoxy (small, polar) and an isopropyl (branched, lipophilic) substituent in the ortho positions, represents a unique hetero-disubstituted building block for systematic SAR exploration. Medicinal chemistry teams constructing focused libraries of phenoxyacetyl-containing GPCR ligands should include this intermediate to probe the pharmacological consequences of mixed ortho-substituent electronic and steric environments.

Chemical Procurement for Academic and Industrial Laboratories with Documented Regulatory Traceability Requirements

With a unique CAS registry number (177990-70-4), ≥95% standard purity, and a molecular identity verifiable by the synthetic protocol disclosed in US Patent 6,953,800 B2, 2-Methoxy-6-isopropylphenoxyacetic acid meets the documentation requirements for procurement in GLP-adjacent and grant-funded research settings [1]. Procurement officers and laboratory managers should note that, unlike the commodity phenoxyacetic acid (CAS 122-59-8) produced at industrial scale for agrochemical use , this compound is a specialized research intermediate with fewer commercial sources, warranting early engagement with qualified suppliers to ensure adequate lead times for synthesis campaigns.

Quote Request

Request a Quote for 2-Methoxy-6-isopropylphenoxyacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.